Product packaging for 6-Fluoroisoquinolin-3-ol(Cat. No.:CAS No. 51463-15-1)

6-Fluoroisoquinolin-3-ol

Cat. No.: B1342889
CAS No.: 51463-15-1
M. Wt: 163.15 g/mol
InChI Key: BOIWWELBMIJQOV-UHFFFAOYSA-N
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Description

Significance within Contemporary Isoquinoline (B145761) Chemistry Research

Isoquinoline derivatives are integral to numerous fields, from pharmaceuticals to materials science. In medicine, the isoquinoline motif is found in a wide array of biologically active compounds, including antihypertensive, anti-inflammatory, and anticancer agents. nih.gov Contemporary research continues to explore the vast chemical space offered by the isoquinoline scaffold, seeking to develop new therapeutic agents with improved efficacy and selectivity. The ability to introduce a wide variety of substituents at various positions on the isoquinoline ring system allows for the fine-tuning of a compound's properties, making it a versatile platform for drug design. nih.gov

Historical Trajectories and Milestones in Research on Isoquinolinol Derivatives

Research into isoquinoline derivatives dates back to the 19th century with the isolation of isoquinoline from coal tar. nih.gov The development of synthetic methods to construct the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, paved the way for the systematic exploration of its derivatives. nih.gov Isoquinolinol derivatives, in particular, have been of interest due to their potential for tautomerism and their ability to act as hydrogen bond donors and acceptors, features that are often crucial for biological activity. The study of these compounds has evolved from simple structural elucidation to complex investigations of their roles in biological systems and their potential as therapeutic agents.

Current Research Landscape, Emerging Paradigms, and Unaddressed Challenges pertaining to 6-Fluoroisoquinolin-3-ol

While the broader class of fluorinated isoquinolines is an active area of research, specific and detailed studies on this compound are limited in the publicly available scientific literature. Its existence is confirmed through its commercial availability and basic chemical data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number51463-15-1
Molecular FormulaC₉H₆FNO
Molecular Weight163.15 g/mol

The current research landscape suggests that this compound is likely utilized as a building block or intermediate in the synthesis of more complex molecules. The presence of the fluorine atom at the 6-position and the hydroxyl group at the 3-position makes it a valuable synthon for creating a diverse library of substituted isoquinolines for screening in various biological assays.

Emerging paradigms in isoquinoline research focus on the development of highly efficient and regioselective synthetic methods to access functionalized derivatives. nih.gov The application of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex isoquinolines, allowing for the introduction of a wide range of substituents with high precision.

Table 2: Common Synthetic Methods for the Isoquinoline Core

Reaction NameDescription
Bischler-Napieralski ReactionCyclodehydration of a β-phenylethylamide using a Lewis acid to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to an isoquinoline. nih.gov
Pictet-Spengler ReactionCondensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline. nih.gov
Pomeranz-Fritsch ReactionAcid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B1342889 6-Fluoroisoquinolin-3-ol CAS No. 51463-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIWWELBMIJQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615761
Record name 6-Fluoroisoquinolin-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51463-15-1
Record name 6-Fluoro-3(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51463-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroisoquinolin-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes and Mechanistic Insights into 6-Fluoroisoquinolin-3-ol Formation

The construction of the this compound core can be approached through various modern synthetic methodologies that prioritize efficiency, selectivity, and sustainability. These methods often involve the strategic formation of the heterocyclic ring system from appropriately substituted precursors.

The regioselective synthesis of this compound is crucial to ensure the correct placement of the fluorine and hydroxyl substituents. One potential strategy involves the cyclization of a pre-functionalized phenethylamine or benzyl cyanide derivative. For instance, a plausible route could start from a 4-fluorophenethylamine derivative which undergoes cyclization to form the isoquinoline (B145761) core. The regioselectivity of the cyclization would be directed by the nature of the substituents on the aromatic ring and the specific reaction conditions employed.

While this compound itself is achiral, the introduction of substituents during its synthesis or derivatization can create stereocenters. Diastereoselective and enantioselective approaches are therefore relevant for the synthesis of more complex, chiral derivatives. For example, the use of chiral auxiliaries or catalysts in the cyclization step can induce stereoselectivity, leading to the formation of specific stereoisomers. mdpi.com

A general representation of a regioselective synthesis approach is outlined below:

Starting MaterialKey TransformationIntermediateFinal Product
Substituted 4-fluorophenethylamineCyclization (e.g., Bischler-Napieralski or Pictet-Spengler type)Dihydroisoquinoline derivativeThis compound
Substituted benzyl cyanideCyclization with a C1 synthonFunctionalized isoquinoline precursorThis compound

This table presents generalized synthetic strategies that could be adapted for the synthesis of this compound.

Transition-metal catalysis has emerged as a powerful tool for the construction of isoquinoline and isoquinolinone scaffolds. ijpsjournal.commdpi.com Rhodium(III)-catalyzed C-H activation and annulation reactions are particularly noteworthy for their efficiency and functional group tolerance. acs.orgnih.govrsc.orgnih.gov A hypothetical catalytic cycle for the synthesis of a related isoquinolinone, which can be a precursor to isoquinolinol, is depicted below. This approach often involves the reaction of a benzamide with an alkyne or another coupling partner.

Hypothetical Rh(III)-Catalyzed Synthesis of a 6-Fluoroisoquinolinone Precursor

StepDescription
1 C-H activation of a 4-fluorobenzamide derivative by the Rh(III) catalyst.
2 Coordination and insertion of an alkyne into the Rh-C bond.
3 Reductive elimination to form the isoquinolinone ring and regenerate the active Rh(III) catalyst.

This table outlines a plausible catalytic cycle for the synthesis of a precursor to this compound based on established rhodium-catalyzed methodologies.

Reaction engineering principles, such as optimizing catalyst loading, temperature, and solvent, are critical for maximizing the yield and selectivity of these catalytic annulations. The choice of the directing group on the benzamide substrate is also a key parameter for controlling the regioselectivity of the C-H activation step.

The application of green chemistry principles is increasingly important in the synthesis of heterocyclic compounds. nih.govpreprints.orgresearchgate.netmdpi.comfrontiersin.orgnih.gov For the scalable synthesis of this compound, this would involve the use of environmentally benign solvents, minimizing the number of synthetic steps (atom economy), and employing catalytic methods to reduce waste. researchgate.net

Potential green chemistry approaches for the synthesis of this compound include:

Use of Greener Solvents: Exploring reactions in water, ethanol, or other bio-based solvents.

Catalysis: Utilizing recyclable heterogeneous or homogeneous catalysts to minimize waste and improve efficiency.

Energy Efficiency: Employing microwave-assisted or flow chemistry techniques to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product.

Functionalization and Derivatization Strategies for Structural Diversification

Once the this compound core is synthesized, further functionalization and derivatization can be undertaken to explore its structure-activity relationship for various applications.

The isoquinoline ring is amenable to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The fluorine atom at the C-6 position can influence the reactivity of the aromatic ring, potentially directing further substitutions.

Potential Site-Specific Modifications:

PositionType of ReactionPotential Functional Groups
C-1Nucleophilic addition/substitutionAlkyl, Aryl, Amino groups
C-4Electrophilic aromatic substitutionHalogens, Nitro, Acyl groups
C-5, C-7, C-8Electrophilic aromatic substitutionHalogens, Nitro, Acyl groups

This table illustrates potential sites and types of reactions for the functionalization of the this compound core.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can also be employed to introduce carbon-carbon and carbon-heteroatom bonds at specific positions of the isoquinoline nucleus, provided a suitable handle like a halogen atom is present. nih.gov

The hydroxyl group at the C-3 position is a key site for derivatization, allowing for the synthesis of ethers, esters, and other functionalized analogues. nih.govresearchgate.net The choice of derivatizing agent can be tailored to enhance specific properties of the molecule.

Examples of Hydroxyl Group Derivatization:

Reagent TypeProduct TypePotential Application
Alkyl halidesEthersModulation of lipophilicity and metabolic stability
Acyl chlorides/AnhydridesEstersProdrug design, modification of biological activity
IsocyanatesCarbamatesIntroduction of hydrogen bonding motifs

This table provides examples of common derivatization strategies for the hydroxyl group and their potential applications.

The reactivity of the hydroxyl group can be influenced by its electronic environment within the isoquinoline ring system. The tautomeric equilibrium between the 3-hydroxyisoquinoline and the corresponding isoquinolin-3(2H)-one form should also be considered when planning derivatization reactions.

Exploration of Advanced Coupling Reactions and Post-Synthetic Modifications

The structural framework of this compound presents multiple sites amenable to advanced coupling reactions and post-synthetic modifications (PSM). These strategies are pivotal for creating derivatives with tailored electronic and steric properties, enabling the exploration of structure-activity relationships in various chemical contexts. The primary handles for such modifications are the hydroxyl group at the C3 position and potentially a precursor halogen atom at other positions on the aromatic rings.

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. wikipedia.orgwikipedia.org For the this compound scaffold, the hydroxyl group can be converted into a triflate (-OTf), an excellent leaving group for coupling reactions. This creates an electrophilic site at C3, enabling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the isoquinoline core (as an organohalide or triflate) and an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org It is widely used to introduce aryl, heteroaryl, or vinyl substituents. The general mechanism involves the oxidative addition of the isoquinoline triflate to a Palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product. libretexts.orgharvard.edu

Buchwald-Hartwig Amination: This powerful method forms a C-N bond between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org Applying this to the 3-triflate derivative of this compound allows for the introduction of a wide array of primary and secondary amines, including various alkylamines, anilines, and heterocyclic amines. organic-chemistry.orgnih.gov The catalytic cycle is similar to other palladium-catalyzed reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination. libretexts.org The choice of phosphine ligand is critical for reaction efficiency and scope. wikipedia.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide/triflate, catalyzed by palladium and a copper(I) co-catalyst. soton.ac.uk This modification can be used to extend the molecular framework, providing a reactive handle for further transformations like click chemistry.

Post-synthetic modification (PSM) refers to the covalent functionalization of a pre-formed molecular scaffold while preserving its core structure. mdpi.comrsc.org Beyond cross-coupling at the C3-triflate position, other positions on the isoquinoline ring could be functionalized if the synthesis starts from a di-halogenated precursor, allowing for sequential and site-selective modifications.

ReactionBond FormedCoupling PartnersTypical Catalyst/Ligand SystemTypical Base
Suzuki-MiyauraC(sp²) - C(sp²)Ar-OTf + Ar'-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃, Cs₂CO₃, K₃PO₄
Buchwald-HartwigC(sp²) - NAr-OTf + R₂NHPd₂(dba)₃ / BINAP or XantphosNaOᵗBu, K₃PO₄, Cs₂CO₃
SonogashiraC(sp²) - C(sp)Ar-OTf + H−C≡C−RPdCl₂(PPh₃)₂ / CuIEt₃N, piperidine

Mechanistic Investigations of Key Transformations and Reaction Pathways

Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions, predicting outcomes, and overcoming synthetic challenges. Modern mechanistic studies often combine experimental approaches with high-level computational chemistry. rsc.orgresearchgate.net

Elucidation of Reaction Mechanisms and Intermediates

The catalytic cycles of palladium-mediated cross-coupling reactions applied to a this compound derivative (e.g., the 3-triflate) are generally well-understood and proceed through a series of fundamental steps involving the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Oxidative Addition: The cycle begins with the reaction of the catalytically active Pd(0) species with the 6-fluoro-3-(triflyloxy)isoquinoline. This step involves the cleavage of the C-OTf bond and the oxidation of palladium to Pd(II), forming a square planar complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) center, displacing the triflate group. The base is believed to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer. harvard.edu

Reductive Elimination: This is the final, product-forming step. The two organic ligands on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step typically requires the ligands to be in a cis orientation. wikipedia.org

Catalytic Cycle for Buchwald-Hartwig Amination:

Oxidative Addition: Similar to the Suzuki coupling, the cycle initiates with the oxidative addition of the isoquinoline triflate to the Pd(0) catalyst. libretexts.org

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido intermediate.

Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. This is often the rate-determining step of the cycle. wikipedia.org

The identification of intermediates in these cycles is challenging due to their transient nature. However, studies on model systems using techniques like NMR spectroscopy and mass spectrometry, combined with computational modeling, have provided significant insights into their structure and reactivity.

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation barriers, and the relative stability of intermediates and transition states. This information is invaluable for rational catalyst design and the optimization of reaction conditions.

Computational Approaches: Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms in silico. mdpi.comnih.gov By modeling the reaction pathway, researchers can calculate the Gibbs free energy (ΔG) of each intermediate and transition state. This allows for the construction of a complete energy profile for the catalytic cycle.

Key parameters derived from these studies include:

Activation Energy (ΔG‡): The energy barrier for a specific step. The step with the highest activation energy is the rate-determining step. For example, in many cross-coupling reactions, either oxidative addition or reductive elimination can be rate-limiting depending on the substrates and ligands.

For instance, a computational study of a model Suzuki-Miyaura coupling on an aryl triflate might reveal the relative energy barriers for the key steps, guiding the choice of ligand to lower the energy of the rate-determining transition state.

Hypothetical DFT-Calculated Energy Barriers (kcal/mol) for a Model Suzuki Coupling Reaction
StepTransition State (TS)Calculated Activation Energy (ΔG‡)Thermodynamic Implication
Oxidative AdditionTSOA+15.2Kinetically accessible, often irreversible
TransmetalationTSTM+12.5Lower barrier than OA, proceeds readily
Reductive EliminationTSRE+18.7Highest barrier, likely rate-determining step

Note: The data in this table is illustrative and represents typical values for a generic palladium-catalyzed cross-coupling reaction. Actual values would depend on the specific substrates, ligands, and solvent modeled.

These computational and experimental studies provide a deep understanding of the factors controlling reactivity and selectivity in the advanced functionalization of the this compound scaffold, paving the way for the rational design and synthesis of novel derivatives.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution and the solid state. For 6-Fluoroisoquinolin-3-ol, a suite of advanced NMR experiments would be employed to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to understand its three-dimensional structure and intermolecular interactions.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

While one-dimensional (1D) NMR provides initial data, 2D NMR experiments are crucial for the complete and unambiguous assignment of the proton and carbon signals of the this compound skeleton.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For this compound, it would clearly show the correlation between adjacent protons, such as H-7 and H-8 on the benzo-ring, and confirm their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for C-1, C-4, C-5, C-7, and C-8 based on the known assignments of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is vital for identifying quaternary carbons (C-3, C-4a, C-6, C-8a) that have no attached protons. For instance, the proton at H-5 would show a correlation to the fluorinated carbon C-6, and the protons at H-1 and H-4 would show correlations to the hydroxyl-bearing carbon C-3.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and the spatial relationships between different parts of the ring system.

A combination of these techniques allows for the complete and confident assignment of all NMR signals, as illustrated in the hypothetical data table below.

Illustrative NMR Assignment for this compound:

Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1~7.1 (s)~120C-3, C-8a
3-~160-
4~6.5 (s)~105C-3, C-5, C-8a
4a-~130-
5~7.8 (d)~115 (d, JCF ≈ 25 Hz)C-4, C-6, C-8a
6-~165 (d, JCF ≈ 250 Hz)-
7~7.4 (dd)~125 (d, JCF ≈ 8 Hz)C-5, C-8a
8~8.0 (d)~130C-4a, C-6
8a-~135-

Solid-State NMR for Polymorphic and Supramolecular Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing information that is inaccessible in solution. nih.gov For this compound, ssNMR would be essential for characterizing its crystalline forms (polymorphs) and understanding its supramolecular assembly.

Polymorphs, or different crystalline arrangements of the same molecule, can have distinct physical properties. ssNMR can readily distinguish between them because the NMR chemical shifts are highly sensitive to the local molecular environment. nih.gov Techniques like ¹³C and ¹⁹F Cross-Polarization Magic Angle Spinning (CP/MAS) would reveal different sets of chemical shifts for each polymorphic form. Furthermore, by identifying through-space dipolar couplings, ssNMR can elucidate intermolecular packing motifs, such as hydrogen bonding networks involving the hydroxyl group and the ring nitrogen, which define the supramolecular structure. acs.org

Fluorine-19 NMR Chemical Shift Anisotropy and Conformational Analysis

The ¹⁹F nucleus is an exceptionally sensitive probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range that is highly responsive to the electronic environment. nih.govbiophysics.org

In ¹⁹F NMR, the chemical shift of the fluorine atom in this compound would provide a sensitive readout of its local environment. The chemical shift anisotropy (CSA) is a particularly valuable parameter obtained from solid-state NMR. nih.gov The CSA describes how the shielding of the fluorine nucleus varies with the orientation of the molecule relative to the external magnetic field. Measurement of the CSA tensor provides detailed information about the electronic distribution around the C-F bond. This data is directly related to the molecule's conformation and any intermolecular interactions, such as hydrogen or halogen bonds, that may influence the C-F bond's electronic character. biophysics.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule and its fragments, allowing for the determination of elemental compositions and the elucidation of fragmentation pathways, which are crucial for structural confirmation. semanticscholar.org

Elucidation of Molecular Fragmentation Mechanisms and Isotopic Fine Structure

Using an ionization technique such as electrospray ionization (ESI) or electron ionization (EI), this compound would be converted into a gas-phase ion. HRMS would measure the mass-to-charge ratio (m/z) of the resulting molecular ion with high precision (typically to within 5 ppm), confirming its elemental formula (C₉H₆FNO). kobv.de

The analysis of the isotopic fine structure, which arises from the natural abundance of isotopes like ¹³C, provides further confidence in the assigned molecular formula. The fragmentation of the molecular ion is then induced, and the exact masses of the resulting fragment ions are measured. For isoquinoline-type structures, characteristic fragmentation pathways often involve the loss of small neutral molecules. nih.gov

Plausible Fragmentation Pathway for this compound:

IonProposed Structure/LossCalculated m/zDescription
[M+H]⁺C₉H₇FNO⁺164.0506Protonated molecular ion
[M+H-CO]⁺Loss of Carbon Monoxide136.0561Characteristic loss from the pyridinone ring
[M+H-CO-HCN]⁺Subsequent loss of Hydrogen Cyanide109.0526Further fragmentation of the heterocyclic ring

Note: The m/z values are illustrative and based on protonation.

Tandem Mass Spectrometry for Metabolite and Derivative Identification

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful technique for identifying metabolites and other derivatives of a parent compound within a complex mixture. ijpras.com In an MS/MS experiment, a specific ion of interest (the precursor ion), such as the molecular ion of this compound, is selected, isolated, and then fragmented. youtube.com The resulting fragment ions (product ions) create a characteristic "fingerprint" spectrum.

If this compound were to undergo metabolic transformation (e.g., hydroxylation, glucuronidation), the resulting metabolite would have a different mass. By searching for predicted metabolite masses and then acquiring their MS/MS spectra, a direct comparison can be made to the fragmentation pattern of the parent compound. nih.gov The appearance of common fragments alongside new ones, or shifts in fragment masses, allows for the precise structural characterization and localization of the metabolic modification. This approach is instrumental in drug discovery and metabolism studies for identifying and characterizing the fate of nitrogen-containing heterocyclic compounds. nih.govmdpi.com

X-ray Crystallography and Solid-State Structural Research

Crystal Structure Determination, Polymorphism, and Pseudopolymorphism

There is no publicly available information regarding the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial data such as its crystal system, space group, and unit cell dimensions remain unknown. The absence of a determined crystal structure also means that there are no studies on its potential polymorphism (the ability to exist in multiple crystalline forms) or pseudopolymorphism (the formation of solvates or hydrates).

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing Motifs

Without a crystal structure, any discussion of intermolecular interactions, such as hydrogen bonding networks and crystal packing motifs, would be purely speculative. The molecule possesses a hydroxyl group (-OH) and a nitrogen atom within the isoquinoline (B145761) ring, which are potential hydrogen bond donors and acceptors, respectively. The fluorine atom could also participate in weaker C–H···F interactions. However, the actual arrangement of these functional groups in the solid state and the resulting supramolecular architecture have not been experimentally determined.

Co-crystallization and Supramolecular Assembly Investigations

The field of crystal engineering often employs co-crystallization to modify the physicochemical properties of a compound. While this compound presents opportunities for forming co-crystals with other molecules through hydrogen bonding, there are no published studies on such investigations. Research into its supramolecular assembly with other chemical entities has not been reported.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Interaction Studies

Analysis of Intra- and Intermolecular Interactions and Vibrational Signatures

Detailed experimental and theoretical studies on the FT-IR and Raman spectra of this compound are not available. While general vibrational modes for isoquinoline and fluorinated aromatic compounds can be predicted, a specific assignment of vibrational signatures for this molecule is missing. Such an analysis would be crucial for understanding the effects of the fluorine and hydroxyl substituents on the vibrational properties of the isoquinoline core and for identifying spectral shifts indicative of specific intermolecular interactions in the solid state.

Conformational Analysis in Different Phases and Solvent Environments

The isoquinoline ring system is rigid, but the orientation of the hydroxyl proton can be a subject of conformational analysis. However, no studies have been found that investigate the conformational preferences of this compound in different phases (solid, liquid, gas) or in various solvent environments. Such studies, often combining spectroscopic techniques with computational chemistry, are essential for understanding the molecule's behavior and interactions at a detailed level.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are widely used to explore electronic structure, molecular orbitals, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Properties and Molecular Orbitals

DFT studies would be crucial in characterizing the electronic landscape of 6-Fluoroisoquinolin-3-ol. Such calculations could provide insights into the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution and energy of these frontier orbitals are key determinants of a molecule's reactivity, indicating its potential to act as an electron donor or acceptor. The fluorine atom at the 6-position and the hydroxyl group at the 3-position would significantly influence the electron distribution within the isoquinoline (B145761) ring system. However, specific data from DFT calculations on this compound, including HOMO-LUMO energy gaps and orbital visualizations, are not available in published literature.

Prediction of Spectroscopic Parameters (NMR, UV-Vis) and Vibrational Frequencies

Computational methods are also adept at predicting spectroscopic parameters. For this compound, theoretical calculations could forecast its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), which would be invaluable for its structural confirmation and characterization. Similarly, Time-Dependent DFT (TD-DFT) could predict its ultraviolet-visible (UV-Vis) absorption spectrum, offering information about its electronic transitions. The calculation of vibrational frequencies would correspond to the peaks in an infrared (IR) spectrum, providing a signature fingerprint of the molecule's vibrational modes. Despite the potential of these predictive tools, specific computational data for the spectroscopic parameters of this compound are not documented in available research.

Electrostatic Potential Surface Analysis and Charge Distribution

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. For this compound, an ESP map would likely show regions of negative potential around the electronegative fluorine, oxygen, and nitrogen atoms, and regions of positive potential around the hydrogen atoms. This information is critical for understanding non-covalent interactions, such as hydrogen bonding. Detailed analysis of the ESP and Mulliken or Natural Bond Orbital (NBO) charge distributions would quantify the partial charges on each atom, offering deeper insights into the molecule's polarity and reactive sites. At present, no such specific analyses for this compound have been published.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Conformational Dynamics in Solution and Biological Environments

MD simulations could reveal the preferred conformations of this compound in different solvents or within a biological system, such as the active site of a protein. These simulations would illustrate how the molecule flexes and rotates, and how its conformation is influenced by its surroundings. This is particularly important for understanding how it might interact with biological targets. However, there are no available reports of MD simulations having been performed on this compound.

Ligand-Receptor Interaction Modeling and Binding Site Analysis

Given the prevalence of isoquinoline scaffolds in medicinal chemistry, understanding the potential interactions of this compound with biological receptors is of significant interest. Molecular docking and more advanced MD simulations could be used to model its binding to a target protein. This would involve identifying potential binding poses, analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the fluorine atom), and estimating the binding affinity. Such studies are foundational in drug discovery and design. To date, no specific ligand-receptor interaction modeling or binding site analysis for this compound has been reported in the scientific literature.

Reaction Mechanism Predictions and Energy Profile Calculations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the prediction of reaction mechanisms, the identification of intermediates and transition states, and the calculation of the energy changes that occur as reactants are converted into products. Such studies are crucial for understanding and optimizing the synthesis of this compound.

The synthesis of the isoquinolin-3-ol core often involves cyclization reactions. A plausible synthetic route could be the intramolecular cyclization of a substituted phenacetyl precursor. Theoretical modeling of this process would involve locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate.

Transition State (TS) theory is a fundamental concept for studying the energetics and structure of the transition state, which is the unstable state at the peak of the energy barrier between reactants and products in a reaction. arxiv.org Characterizing this TS is key to understanding the reaction's feasibility and rate. Computational methods can determine the geometry of the TS and its vibrational frequencies. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

Table 1: Hypothetical Reaction Energetics for the Cyclization to form this compound

SpeciesRelative Energy (kcal/mol)Description
Reactant0.0Starting phenacetyl precursor
Transition State (TS)+25.5Highest energy point of the reaction pathway
Intermediate-5.2A transient species formed after the TS
Product-15.8This compound

Note: Data are hypothetical, based on typical values for similar organic cyclization reactions, and serve to illustrate the output of computational energy profile calculations.

The synthesis of isoquinolin-3-ols can be facilitated by catalysts, for instance, in Friedel-Crafts type reactions where phenacetyl chlorides react with thiocyanates. rsc.org Computational chemistry is a powerful tool for designing and optimizing catalysts for such reactions. mdpi.commdpi.com The process involves a rational, computationally-led approach to accelerate the discovery of novel, efficient catalysts. nih.gov

The design process typically follows these steps:

Mechanism Elucidation: First, the uncatalyzed reaction mechanism is modeled to understand its energy barriers and identify the rate-determining step.

Catalyst Scaffolding: A potential catalyst scaffold is chosen. For a Friedel-Crafts reaction, this might be a Lewis acid. For asymmetric synthesis, a chiral organocatalyst could be designed.

Virtual Screening: A library of virtual catalyst candidates is created by modifying the scaffold with different functional groups or ligands. These candidates are then computationally screened. The goal is to find modifications that lower the energy of the rate-determining transition state through favorable steric or electronic interactions. nih.gov

Optimization: The most promising candidates from the screening are subjected to more detailed calculations to fine-tune their structure and predict their catalytic activity and selectivity with higher accuracy.

For the synthesis of this compound, a computational approach could be used to design a chiral phosphoric acid catalyst, for example, to control stereoselectivity if a prochiral substrate is used. By modeling the interactions between the catalyst, substrate, and transition state, researchers can optimize the catalyst structure for maximum efficiency and stereocontrol. nih.gov

Table 2: Hypothetical Computational Screening of Lewis Acid Catalysts

CatalystLigand ModificationPredicted Activation Energy (kcal/mol)Predicted Yield (%)
Catalyst A-H22.165
Catalyst B-CF320.578
Catalyst C-OMe23.055
Catalyst D-tBu21.272

Note: This table presents hypothetical data illustrating how computational screening can be used to compare different catalyst modifications and predict their performance.

Structure-Property Relationship (SPR) Modeling and Predictive Analytics

Structure-Property Relationship (SPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to establish correlations between the chemical structure of a compound and its physical properties or biological activities. researchgate.net These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to create a mathematical equation relating these descriptors to an observed property.

For this compound and its derivatives, SPR models could be developed to predict a wide range of properties. Isoquinoline derivatives are known to exhibit diverse biological activities, including anti-tumor, anti-fungal, and anti-HIV properties. japsonline.comjapsonline.com QSAR models can be invaluable in optimizing these activities. For instance, a QSAR study on isoquinoline derivatives as inhibitors of a specific enzyme would help in designing new analogs with enhanced potency. japsonline.comjapsonline.com

The process of building a QSAR/SPR model involves:

Data Collection: A dataset of compounds with known properties or activities is assembled.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.

Model Development: Using machine learning or statistical regression techniques, a model is built that best correlates a subset of the calculated descriptors with the target property. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A hypothetical QSAR model for the anti-proliferative activity of a series of isoquinolin-3-ol derivatives might identify key descriptors such as the octanol-water partition coefficient (logP), molecular weight, and specific electronic parameters related to the charge distribution influenced by substituents like the fluorine atom.

Table 3: Example Molecular Descriptors for SPR Modeling

Descriptor TypeDescriptor NameDescription
ElectronicDipole MomentMeasures the polarity of the molecule.
StericMolecular VolumeThe van der Waals volume of the molecule.
TopologicalWiener IndexA distance-based graph invariant.
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol and water, indicating lipophilicity.
Quantum ChemicalHOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

Table 4: Hypothetical QSAR Model for Biological Activity

Model EquationpIC50 = 0.45LogP - 0.02Molecular_Volume + 1.25*Dipole_Moment + 2.5
Statistical Parameters
R² (Coefficient of Determination)0.85
Q² (Cross-validated R²)0.76
RMSE (Root Mean Square Error)0.21

Note: The equation and statistical values are for illustrative purposes to demonstrate the format and components of a QSAR model.

Biological Activity and Mechanistic Pharmacology Research

Investigation of Specific Biological Targets and Mechanisms of Action

Detailed investigations into the specific biological targets and mechanisms of action for 6-Fluoroisoquinolin-3-ol are not presently found in peer-reviewed literature. While the broader class of isoquinolines has been explored for various therapeutic applications, the specific effects of the 6-fluoro and 3-ol substitution pattern remain to be elucidated.

There is currently no publicly available data detailing the enzyme inhibition mechanisms or kinetic parameters for this compound. Research into its potential as an enzyme inhibitor has not been reported.

Similarly, receptor binding studies, including kinetic and thermodynamic analyses to determine the affinity and selectivity of this compound for specific receptors, have not been published.

While computational docking studies are a common approach to predict the binding of small molecules to protein targets, no such studies specifically for this compound have been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For the this compound scaffold, such studies would involve synthesizing and testing a series of derivatives to understand the impact of structural modifications on biological activity.

Without biological activity data for this compound or its derivatives, the identification of key pharmacophoric features and molecular determinants of activity is not possible. A pharmacophore model for this specific scaffold has not been developed.

The principles for the rational design of more potent and selective derivatives of this compound are yet to be established, pending initial biological screening and target identification. A patent for 2-aminopyridine (B139424) kinase inhibitors mentions this compound as a reactant in the synthesis of a related ester, suggesting a potential, though unconfirmed, utility of this scaffold in kinase inhibitor design. The patent broadly discusses inhibitors of several receptor tyrosine kinases, including ALK, MET, and RON, but provides no specific data for compounds directly derived from this compound.

Cellular and Molecular Mechanism of Action Elucidation

Comprehensive searches of scientific literature and patent databases did not yield specific studies detailing the cellular and molecular mechanism of action for this compound. While the broader class of isoquinoline (B145761) alkaloids has been a subject of extensive research, leading to the discovery of compounds with diverse biological activities, specific data on the 6-fluoro substituted isoquinolin-3-ol remains unpublished.

Pathway Analysis and Gene Expression Modulation in Biological Systems

There is currently no available research data on the effects of this compound on pathway analysis or gene expression modulation in any biological system. Studies investigating how this specific compound may alter gene expression profiles, such as those conducted using transcriptome sequencing (RNA-seq) or microarray analysis, have not been reported in the public domain. Such analyses are crucial for understanding the broader biological impact of a compound and identifying the cellular pathways it may influence.

Modulation of Intracellular Signaling Cascades and Cellular Processes

Information regarding the modulation of intracellular signaling cascades or specific cellular processes by this compound is not available in the current body of scientific literature. Research into how this compound might affect key signaling pathways, such as those involving protein kinases, G-protein coupled receptors, or other signaling molecules, has not been documented. Consequently, its influence on cellular functions like proliferation, apoptosis, or differentiation remains unknown.

In Silico Drug Design and Virtual Screening Applications

While in silico methods are pivotal in modern drug discovery, specific applications of these techniques to this compound have not been detailed in published research.

Molecular Docking and Scoring for Lead Identification

No molecular docking studies featuring this compound as a ligand for lead identification have been found in the reviewed literature. Such computational studies are essential for predicting the binding affinity and interaction of a small molecule with a protein target, thereby providing insights into its potential mechanism of action and guiding further experimental validation. A patent for 2-aminopyridine kinase inhibitors mentions the use of this compound as a reactant in the synthesis of these inhibitors. google.com However, the patent itself does not include any molecular docking data for this compound.

Applications in Advanced Materials Science

Supramolecular Chemistry and Self-Assembly Processes

Directed Self-Assembly of Functional Materials and Nanostructures

A comprehensive review of scientific literature and patent databases reveals no specific research dedicated to the application of 6-Fluoroisoquinolin-3-ol in the directed self-assembly of functional materials or nanostructures. While the broader class of isoquinoline (B145761) derivatives has been a subject of interest in materials science, with some patented examples of self-assembling structures derived from isoquinoline-3-formyl compounds, there is no direct evidence or published study that demonstrates or characterizes the self-assembly properties of this compound itself. Therefore, detailed research findings or data tables on its role in creating ordered nanoscale architectures cannot be provided at this time.

Host-Guest Chemistry and Molecular Recognition Phenomena

Similarly, there is a lack of specific studies on the involvement of this compound in host-guest chemistry or molecular recognition phenomena. The principles of host-guest chemistry often involve the complexation of a "guest" molecule, such as an isoquinoline alkaloid, within a larger "host" molecule like a cyclodextrin (B1172386) or cucurbituril. nih.gov Such interactions are fundamental to applications ranging from drug delivery to sensing. However, investigations into these phenomena have not been specifically extended to this compound according to available public research. Consequently, there are no established findings on its binding affinities, recognition motifs, or performance in molecular sensing applications to report.

While research into fluorinated heterocycles and isoquinoline alkaloids as separate classes is active, the specific properties and applications of this compound in the context of advanced materials science remain an unexplored area of study.

Compound Data

Below are the basic chemical properties for the compound of interest.

PropertyValue
Compound Name This compound
CAS Number 51463-15-1
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol

Analytical Chemistry Research Applications

Development of Advanced Analytical Methodologies for Detection and Quantification

The development of sensitive and selective analytical methods is paramount for the accurate determination of compounds in complex matrices. The structural attributes of 6-Fluoroisoquinolin-3-ol make it a candidate for analysis by a range of modern analytical techniques.

Chromatographic Separation Techniques (e.g., HPLC-MS/MS, GC-MS) for Trace Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the trace analysis of organic molecules. For a compound like this compound, HPLC-MS/MS would likely be the more suitable method due to its polarity and thermal lability.

An HPLC-MS/MS method for this compound would offer high selectivity and sensitivity, enabling its detection and quantification at very low concentrations in various sample types. The method would typically involve a reversed-phase C18 column and a mobile phase consisting of an aqueous component (like water with formic acid) and an organic modifier (such as acetonitrile (B52724) or methanol). mdpi.com The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, would provide specificity by monitoring a specific precursor ion to product ion transition for the analyte. A similar approach has been successfully applied for the quantitative analysis of other isoquinoline (B145761) alkaloids in complex mixtures. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Chromatographic System
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry System
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)164.05 (M+H)⁺
Product Ion (m/z)Hypothetical: 136.04, 119.03
Collision EnergyOptimized for each transition

Note: The precursor and product ion values are theoretical and would require experimental determination.

GC-MS analysis would likely require derivatization of the hydroxyl group of this compound to increase its volatility and thermal stability. While less common for such compounds, it remains a potential analytical avenue.

Electrochemical Sensing Platforms and Voltammetric Techniques

Electrochemical methods offer a rapid and cost-effective approach for the detection of electroactive compounds. The isoquinoline nucleus is known to be electrochemically active, and thus, this compound could be a target for analysis using voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV).

The development of an electrochemical sensor for this compound could involve the modification of a working electrode (e.g., glassy carbon, carbon paste, or screen-printed electrode) with materials that enhance the electrochemical signal and selectivity. nih.gov Nanomaterials like carbon nanotubes, graphene, or metallic nanoparticles are often employed for this purpose. mdpi.com The sensor would rely on the oxidation or reduction of the this compound molecule at a specific potential. The resulting current would be proportional to the concentration of the analyte. The principle of using modified electrodes for the sensitive detection of quinoline (B57606) derivatives has been demonstrated in various studies. nih.gov

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

Spectrophotometric and spectrofluorimetric methods are widely used for the quantitative analysis of aromatic compounds. Isoquinoline and its derivatives often exhibit characteristic UV-Vis absorption and fluorescence properties. mdpi.comnih.gov The presence of the fluorophore in this compound suggests that it may possess intrinsic fluorescence, which can be exploited for highly sensitive and selective quantification. mdpi.comnih.gov

A spectrofluorimetric method would involve determining the optimal excitation and emission wavelengths for this compound. The fluorescence intensity would then be measured and correlated to the concentration of the compound. The sensitivity of such a method can be influenced by the solvent polarity and pH. nih.gov The development of fluorescent probes based on quinoline derivatives for the detection of various analytes is a testament to the potential of this class of compounds in fluorescence-based analysis. rsc.org

Use as a Chemical Probe or Reference Standard in Research

Beyond its direct analysis, this compound could serve as a valuable tool in other areas of analytical research.

Method Validation, Accuracy, Precision, and Robustness Studies

In the development of new analytical methods, the use of well-characterized reference standards is crucial for method validation. A highly purified form of this compound could be used as a reference standard to assess the accuracy, precision, linearity, and robustness of an analytical method designed for its quantification or for the analysis of related compounds. For instance, in an HPLC method, a standard solution of this compound would be used to construct a calibration curve and to prepare quality control samples to evaluate the method's performance. The validation process would involve assessing parameters such as those illustrated in the hypothetical table below.

Table 2: Example of Method Validation Parameters for an HPLC Assay of this compound

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 85-115%98.5%
Precision (% RSD) ≤ 15%< 5%
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL
Limit of Quantification (LOQ) S/N ≥ 101.5 ng/mL
Robustness No significant change in results with minor variations in method parametersPassed

Chemo- and Biosensor Development for Specific Analytes

The isoquinoline scaffold can be chemically modified to create chemo- and biosensors for the detection of specific analytes. The this compound molecule, with its reactive hydroxyl group, could serve as a building block for the synthesis of more complex sensor molecules.

For example, the hydroxyl group could be functionalized with a receptor moiety that specifically binds to a target analyte, such as a metal ion or a biologically important molecule. acs.org Upon binding, a change in the photophysical properties (e.g., fluorescence quenching or enhancement) of the this compound core could be observed, providing a detectable signal. The development of quinoline-based fluorescent sensors for metal ions like Fe³⁺ and Cu²⁺ has been reported, demonstrating the feasibility of this approach. acs.org A photochemical sensor based on a quinoline-functionalized phenazine (B1670421) derivative has also been developed for detecting pH and specific amino acids. rsc.org

The design of such a sensor would involve the strategic attachment of a recognition unit to the this compound platform, resulting in a new molecule with tailored sensing capabilities. The fluorine atom could also play a role in modulating the electronic properties of the sensor and enhancing its performance.

Environmental Fate and Advanced Toxicological Studies

Environmental Degradation Pathways and Metabolite Identification

Photolytic, Hydrolytic, and Biodegradation Studies in Environmental Matrices

There is no available data on the photolytic degradation of 6-Fluoroisoquinolin-3-ol, which would involve its breakdown by sunlight in air, water, or on soil surfaces. Similarly, no information exists on its hydrolytic stability, which would determine its reactivity with water under various pH conditions. Furthermore, studies on its biodegradation in environmental matrices such as soil, sediment, and water, which would assess its susceptibility to microbial breakdown, are absent from the scientific record.

Environmental Persistence and Mobility Assessment

Without degradation data, the environmental persistence of this compound cannot be determined. Its potential for mobility in the environment, which is often predicted based on properties like its soil organic carbon-water (B12546825) partitioning coefficient (Koc) and water solubility, has not been reported.

Mechanistic Ecotoxicology Research

The potential for a substance to cause harm to environmental organisms is a key area of toxicological investigation. However, no ecotoxicological studies for this compound were found.

Molecular Interactions with Aquatic and Terrestrial Organisms

Research into the specific molecular interactions of this compound with biological targets in aquatic organisms (e.g., fish, invertebrates, algae) and terrestrial organisms (e.g., earthworms, soil microorganisms, plants) has not been published.

Bioaccumulation Potential and Biomagnification Studies

There is no information available to assess the bioaccumulation potential of this compound, which would involve determining its octanol-water partition coefficient (Kow) and conducting studies on its uptake and retention in organisms. Consequently, its potential for biomagnification through the food web is also unknown.

In Vitro and In Vivo Mechanistic Toxicology Investigations

Understanding the mechanisms by which a chemical can exert toxic effects at the cellular and organismal level is fundamental to human health risk assessment. For this compound, such data is not available in the public domain. While it is mentioned as a potential intermediate in the synthesis of kinase inhibitors, this does not provide direct insight into its own toxicological mechanisms.

Cytotoxicity Mechanisms and Cell Viability Studies

Currently, there is a notable absence of publicly available scientific literature detailing specific studies on the cytotoxicity mechanisms and cell viability of this compound. Research into how this compound affects cellular health, including its potential to induce cell death (apoptosis or necrosis) and its impact on cell proliferation, has not been reported.

In general, cytotoxicity studies for a compound like this compound would involve a variety of in vitro assays to determine its toxic potential on different cell lines. These assays measure key indicators of cell health. thermofisher.combiocompare.com Common methods include:

Metabolic Activity Assays: Assays such as the MTT, MTS, or WST-1 tests measure the metabolic activity of cells, which is an indicator of their viability. sigmaaldrich.comabcam.com A decrease in metabolic activity after exposure to a compound suggests a cytotoxic effect.

Membrane Integrity Assays: These assays use dyes like trypan blue or propidium (B1200493) iodide to differentiate between live cells with intact membranes and dead cells with compromised membranes. abcam.com

ATP Luminescence Assays: The level of intracellular ATP is a direct measure of cell health, as only viable cells can synthesize ATP. A decrease in ATP levels indicates cell death or metabolic disruption. sigmaaldrich.com

Apoptosis Assays: These assays detect specific markers of programmed cell death, such as the activation of caspases or changes in the mitochondrial membrane potential. nih.govnih.gov

Without specific research on this compound, its precise mechanisms of cytotoxicity, and its effects on cell viability remain unknown.

Genotoxicity, Mutagenicity, and Carcinogenicity Studies (Mechanistic Focus)

Direct studies on the genotoxicity, mutagenicity, and carcinogenicity of this compound are not available in the current body of scientific literature. However, research on structurally related compounds, specifically fluoroquinolines, provides some insight into the potential genotoxic effects.

A study evaluating the complete isomeric series of fluoroquinolines for their mutagenic potential in Salmonella typhimurium TA100 and their ability to induce unscheduled DNA synthesis (UDS) in rat hepatocytes found that 6-fluoroquinoline (B108479) is capable of inducing UDS. nih.gov The induction of UDS is a reliable indicator of DNA damage and repair, suggesting that 6-fluoroquinoline has genotoxic potential. nih.gov This finding points to the possibility that the fluorinated quinoline (B57606) structure, a core component of this compound, could be associated with genotoxic activity. The study indicated that positions 1-3 in the quinoline ring are critical sites related to its genotoxicity. nih.gov

Further investigation into the mutagenicity of various fluorinated quinoline derivatives has shown that the position of the fluorine atom significantly influences the mutagenic activity. youtube.com While some fluorinated derivatives exhibited enhanced mutagenicity, those fluorinated at position 3 were found to be non-mutagenic. youtube.com

Commonly used assays to determine genotoxicity and mutagenicity include:

Ames Test: This bacterial reverse mutation assay is widely used to assess the mutagenic potential of chemical compounds. fujifilm.comyoutube.comnih.gov It tests a compound's ability to induce mutations in specific strains of Salmonella typhimurium. fujifilm.comnih.gov

Micronucleus Test: This assay detects chromosomal damage by observing the formation of micronuclei in cells. nih.gov

SOS Chromotest: This test measures the induction of the SOS DNA repair system in Escherichia coli as an indicator of DNA damage. nih.gov

Given the genotoxicity observed with 6-fluoroquinoline, it is plausible that this compound could also exhibit genotoxic properties. However, without direct experimental evidence, this remains speculative. No studies on the carcinogenicity of this compound have been reported.

Target Organ Toxicity at the Cellular and Molecular Level

There is no specific information available from scientific studies regarding the target organ toxicity of this compound at the cellular and molecular level. Identifying which organs may be susceptible to damage by this compound and the underlying molecular mechanisms would require dedicated toxicological research.

Generally, the liver is a common target for xenobiotic toxicity due to its central role in metabolism. nih.gov Toxic insults to the liver can lead to oxidative stress, depletion of glutathione, and disruption of intracellular calcium homeostasis, ultimately causing cell injury. nih.gov Other organs can also be targets depending on the distribution and mechanism of action of the compound. For instance, halogenated compounds have been shown to exert toxic effects through various mechanisms, including damaging membrane integrity and DNA. nih.gov

Determining the target organ toxicity of this compound would involve in vivo studies in animal models, followed by histopathological examination of various organs and molecular analyses to elucidate the pathways of toxicity. Without such studies, any discussion of target organ toxicity for this specific compound would be entirely conjectural.

Future Research Directions and Challenges

Emerging Research Areas for 6-Fluoroisoquinolin-3-ol and its Derivatives

The foundational role of fluorinated isoquinolines in the development of bioactive compounds continues to drive research into new applications. researchgate.nettandfonline.com The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. researchgate.nettandfonline.com For this compound and its derivatives, several key research areas are emerging:

Expansion of Pharmacological Profiling: While isoquinolines are known for a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific profile of this compound remains an area ripe for investigation. rsc.orgnih.gov Future research will likely focus on screening this compound and its novel derivatives against a wider array of biological targets to uncover new therapeutic potentials.

Development of Novel Derivatives: The synthesis of new derivatives from the this compound scaffold is a primary avenue for future research. A recent study detailed the synthesis of highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines, demonstrating a pathway to novel compounds with potential applications in medicinal chemistry. acs.org Such synthetic advancements open the door to creating libraries of related compounds for high-throughput screening.

Agrochemical Applications: The utility of fluorinated isoquinolines extends to agriculture. researchgate.net Investigating the potential of this compound and its analogs as herbicides, fungicides, or insecticides presents a promising, yet underexplored, research direction.

Materials Science: Isoquinoline (B145761) derivatives have found applications in industrial materials. researchgate.net The unique properties imparted by the fluorine atom in this compound could be leveraged in the development of new polymers, dyes, or other advanced materials.

Integration with Advanced Technologies (e.g., Artificial Intelligence and Machine Learning in Chemical Research)

The convergence of chemical research with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. mit.edunih.govijsret.commdpi.comnih.gov For this compound, these technologies offer powerful tools to accelerate research and development:

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical compounds and their biological activities to predict the properties of new molecules. nih.govnih.gov This can be applied to this compound derivatives to forecast their efficacy, toxicity, and pharmacokinetic profiles, thereby prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from the ground up. nih.gov By using the this compound scaffold as a starting point, these algorithms could generate innovative derivatives with optimized activity against specific biological targets.

Synthesis Planning: AI-powered tools can assist chemists in designing the most efficient and cost-effective synthetic routes to target molecules. mit.edu The Synthesis Planning and Rewards-based Route Optimization Workflow (SPARROW), for example, can identify optimal molecular candidates while minimizing synthetic costs. mit.edu This is particularly valuable for complex, multi-step syntheses often required for fluorinated heterocycles.

Data Analysis: The vast amount of data generated from screening and profiling studies can be effectively analyzed by AI to identify structure-activity relationships (SAR) and guide the optimization of lead compounds.

Challenges in Sustainable Chemistry and Scalable Synthetic Methodologies

While the potential of this compound is significant, its practical realization hinges on the development of sustainable and scalable synthetic methods. The synthesis of fluorinated heterocyclic compounds presents a unique set of challenges: tandfonline.comresearchgate.netnih.gov

Sustainable Synthesis: Traditional methods for synthesizing isoquinolines and introducing fluorine atoms often rely on harsh reagents, and multi-step processes that generate significant waste. tandfonline.comrsc.org A key challenge is the development of "green" synthetic routes that utilize more environmentally benign solvents, catalysts, and reagents. The use of techniques such as photocatalysis, electrocatalysis, and continuous flow chemistry are promising avenues for achieving more sustainable synthesis of isoquinoline alkaloids and their derivatives. rsc.org

Scalability: A synthetic route that is effective in a research laboratory may not be viable for large-scale industrial production. The transition from lab-scale synthesis to scalable manufacturing requires processes that are not only efficient and high-yielding but also safe and cost-effective. Overcoming this hurdle is crucial for the commercialization of any new derivative of this compound.

Regioselectivity: Controlling the precise position of the fluorine atom and other functional groups on the isoquinoline ring is a persistent challenge in synthetic chemistry. researchgate.net Developing highly regioselective synthetic methods is essential for producing pure compounds and avoiding the need for difficult and costly purification steps.

"Forever Chemicals" Concerns: There is growing concern over the environmental persistence of certain per- and polyfluoroalkyl substances (PFAS). tandfonline.com While many fluorinated pharmaceuticals are distinct from these long-chain PFAS, the broader environmental impact of producing and using fluorinated compounds is an area that requires careful consideration and research into their environmental fate. tandfonline.com

Bridging Fundamental Research to Translational Applications and Innovation

The ultimate goal of research into compounds like this compound is to translate fundamental scientific discoveries into real-world applications and innovations that benefit society. This journey from the laboratory bench to the marketplace is fraught with challenges but also presents immense opportunities.

Preclinical and Clinical Development: For any new derivative of this compound identified as a promising therapeutic agent, the path to clinical use involves extensive preclinical testing to evaluate its safety and efficacy, followed by a rigorous multi-phase clinical trial process.

Intellectual Property: Securing patent protection for novel derivatives and their applications is a critical step in attracting the investment needed to fund costly development and clinical trials.

Collaborative Research: Bridging the gap between fundamental and translational research often requires collaboration between academic researchers, pharmaceutical companies, and biotechnology firms. These partnerships can provide the necessary expertise and resources to advance a promising compound through the development pipeline.

Bioisosterism and Drug Design: The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The strategic use of bioisosterism, where a part of a molecule is replaced by a chemical group with similar physical or chemical properties, can be employed with the this compound core to design new drugs with improved properties. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.